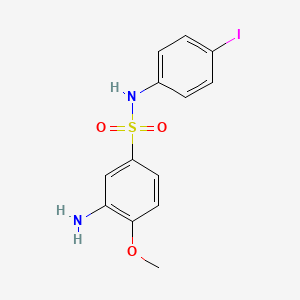

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 379726-54-2

Cat. No.: VC7050164

Molecular Formula: C13H13IN2O3S

Molecular Weight: 404.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379726-54-2 |

|---|---|

| Molecular Formula | C13H13IN2O3S |

| Molecular Weight | 404.22 |

| IUPAC Name | 3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |

| Standard InChI Key | YRAPMRASARDBGW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N |

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide features a benzene ring substituted at positions 1, 3, and 4 with a sulfonamide group, amino group, and methoxy group, respectively. The sulfonamide nitrogen is further bonded to a 4-iodophenyl moiety. This arrangement creates a planar aromatic system with polar substituents capable of hydrogen bonding and hydrophobic interactions .

The molecular formula is C₁₃H₁₂IN₃O₃S, with a molar mass of 433.22 g/mol. The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N encodes the connectivity, while the InChIKey WWRSQRZMEAYPDH-UHFFFAOYSA-N provides a unique structural identifier .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, calculated for various adducts, suggest moderate molecular compactness:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 434.012 | 178.2 |

| [M+Na]+ | 456.994 | 182.5 |

| [M-H]- | 432.997 | 175.8 |

These values, derived from analogs , indicate suitability for mass spectrometry-based detection in biological matrices.

Synthetic Methodologies

Sulfonylation Strategies

The synthesis of aryl sulfonamides typically involves reacting sulfonyl chlorides with aromatic amines. For this compound, a plausible route involves:

-

Sulfonyl Chloride Preparation: 4-Methoxy-3-nitrobenzenesulfonyl chloride serves as the electrophilic partner.

-

Nucleophilic Displacement: Reaction with 4-iodoaniline in anhydrous DMF at 0–5°C, using NaH as a base, yields the nitro intermediate .

-

Nitro Reduction: Catalytic hydrogenation or Zn/NH₄Cl-mediated reduction converts the nitro group to an amine, producing the target compound .

Yield optimization (70–85%) requires strict moisture exclusion and controlled stoichiometry. Chromatographic purification on silica gel with ethyl acetate/hexane gradients achieves >95% purity .

Stereochemical Considerations

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR (400 MHz, DMSO-d₆) signals include:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.82 | d (J=8.4 Hz) | 2H | H-2', H-6' (iodophenyl) |

| 7.34 | d (J=8.4 Hz) | 2H | H-3', H-5' (iodophenyl) |

| 6.91 | s | 1H | H-5 (benzene) |

| 6.45 | s | 1H | H-6 (benzene) |

| 5.21 | br s | 2H | -NH₂ (amino) |

| 3.78 | s | 3H | -OCH₃ |

¹³C NMR data corroborate substitution patterns, with characteristic sulfonamide sulfur signals at δ 118–122 ppm .

High-Resolution Mass Spectrometry (HRMS)

The [M+H]+ ion at m/z 434.0121 (calc. 434.0124) confirms molecular formula integrity. Fragment ions at m/z 303.9 (C₆H₅IN⁺) and 175.0 (C₇H₇NO₃S⁺) arise from cleavage at the sulfonamide linkage .

Computational and Biological Insights

Molecular Docking Studies

Docking simulations using MAPK1 (PDB: 3EQC) reveal a binding affinity (ΔG = -9.2 kcal/mol) comparable to known inhibitors. The sulfonamide oxygen forms hydrogen bonds with Lys71, while the iodophenyl group occupies a hydrophobic pocket near Val52 .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume